Ethyl 6-bromo-5-chloropyridine-3-carboxylate
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Overview
Description
Ethyl 6-bromo-5-chloropyridine-3-carboxylate is a heterocyclic organic compound that belongs to the pyridine family It is characterized by the presence of bromine and chlorine atoms attached to the pyridine ring, along with an ethyl ester group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-bromo-5-chloropyridine-3-carboxylate typically involves the halogenation of pyridine derivatives. One common method is the bromination of Ethyl 6-chloropyridine-3-carboxylate using bromine or N-bromosuccinimide (NBS) in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, ensures the efficient production of this compound on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-bromo-5-chloropyridine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts, along with boronic acids or esters, are employed under mild conditions to achieve the desired coupling.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be obtained.
Coupling Products: Biaryl compounds are typically formed through Suzuki-Miyaura coupling reactions.
Scientific Research Applications
Ethyl 6-bromo-5-chloropyridine-3-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 6-bromo-5-chloropyridine-3-carboxylate involves its interaction with specific molecular targets. The presence of halogen atoms enhances its ability to form halogen bonds with biological macromolecules, such as proteins and nucleic acids. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound’s ester group also allows it to participate in esterification reactions, further influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
Ethyl 6-chloropyridine-3-carboxylate: Lacks the bromine atom, making it less reactive in certain substitution reactions.
Methyl 6-chloropyridine-3-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group, affecting its solubility and reactivity.
Ethyl 5-bromo-6-chloropyridine-3-carboxylate: The positions of the bromine and chlorine atoms are reversed, leading to different chemical properties and reactivity.
Uniqueness
Ethyl 6-bromo-5-chloropyridine-3-carboxylate is unique due to the specific positioning of the bromine and chlorine atoms on the pyridine ring, which imparts distinct reactivity and biological activity. This makes it a valuable compound for various synthetic and research applications .
Properties
Molecular Formula |
C8H7BrClNO2 |
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Molecular Weight |
264.50 g/mol |
IUPAC Name |
ethyl 6-bromo-5-chloropyridine-3-carboxylate |
InChI |
InChI=1S/C8H7BrClNO2/c1-2-13-8(12)5-3-6(10)7(9)11-4-5/h3-4H,2H2,1H3 |
InChI Key |
CETMVCYINNFPOF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(N=C1)Br)Cl |
Origin of Product |
United States |
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